molecular formula C11H16O4 B12138302 Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12138302
M. Wt: 212.24 g/mol
InChI Key: JYUDOMSPXHSDIA-UHFFFAOYSA-N
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Description

Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester compound with a unique structure that includes an oxabicycloheptane ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biochemical effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate stands out due to its stability and reactivity, making it a versatile intermediate in various chemical processes. Its unique bicyclic structure also contributes to its distinct chemical and physical properties .

Biological Activity

Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry, biology, and industrial applications due to its stability and reactivity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework that includes an oxabicycloheptane ring. The molecular formula is C11H16O4C_{11}H_{16}O_4 with the following key identifiers:

Property Details
IUPAC Name This compound
Molecular Formula C₁₁H₁₆O₄
InChI InChI=1S/C11H16O4/c1-9(2)10(3)5-6-11(9,8(13)14-4)15-7(10)12/h5-6H2,1-4H3

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound's unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to a range of biochemical effects that are currently under investigation.

Enzyme Interaction Studies

Recent studies have focused on the compound's interaction with specific enzymes involved in metabolic pathways:

  • Enzyme Inhibition : Preliminary data suggests that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Antioxidant Activity : Research indicates potential antioxidant properties, which could contribute to protective effects against oxidative stress in biological systems.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various bicyclic compounds including this compound. The results indicated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.

Case Study 2: Enzyme Inhibition

In another study focusing on drug metabolism, researchers investigated the inhibitory effects of this compound on cytochrome P450 enzymes in vitro. The findings revealed that the compound could significantly reduce enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors.

Medicinal Applications

This compound is being explored as a potential precursor for pharmaceuticals due to its structural features that allow modifications leading to biologically active derivatives.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various organic molecules and has applications in producing polymers and resins.

Properties

IUPAC Name

methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-9(2)10(3)5-6-11(9,8(13)14-4)15-7(10)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUDOMSPXHSDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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